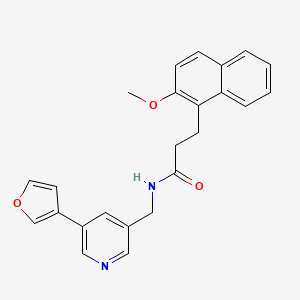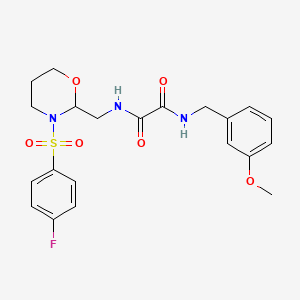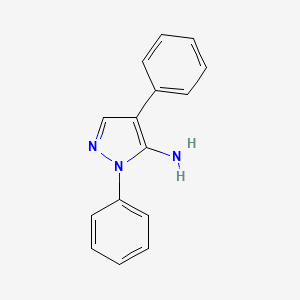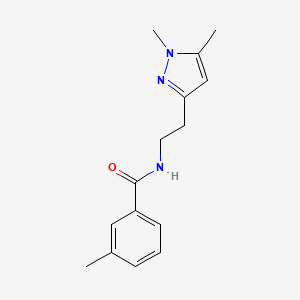![molecular formula C15H15NO6 B3001526 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide CAS No. 477885-91-9](/img/structure/B3001526.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide" is a Meldrum's acid derivative characterized by a 1,3-dioxane ring and a methoxybenzamide moiety. The structure of a related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been determined by X-ray crystallographic techniques, indicating that the 1,3-dioxane ring adopts a distorted envelope conformation and the crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and its analogs was achieved in multiple steps from carbon dioxide, with yields ranging from 29% to 56% . Another example is the preparation of N-(4-Ethylpyridinio)-4-alkoxybenzamidates, which exhibit liquid crystallinity when they have long alkoxyl groups . The compound of interest may be synthesized through similar multi-step organic reactions, possibly involving the condensation of Meldrum's acid with an appropriate amine and aldehyde.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by various spectroscopic methods and X-ray analysis, highlighting the importance of an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization reactions . Similarly, the structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by X-ray diffraction and DFT calculations, with a focus on the influence of intermolecular interactions on molecular geometry .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be complex. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally similar compound, involves oxygen-inhibited enzymatic reduction leading to various cytotoxic products . Another example is the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, which proceeds with sequential regioselective ortho-C–H amidation and cyclization . These reactions demonstrate the potential for diverse chemical transformations involving benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely. For example, the mesomorphic properties of N-(4-Ethylpyridinio)-4-alkoxybenzamidates depend on the length of the alkoxyl groups . The toxicological evaluation of two N-alkyl benzamide umami flavor compounds revealed rapid oxidative metabolism and specific metabolic pathways, with no observed mutagenic or clastogenic effects in vitro . These studies provide insights into the metabolic stability and safety profiles of benzamide derivatives, which are important considerations for their potential applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Screening
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide derivatives have been investigated for their antimicrobial properties. The synthesized compounds have shown significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, indicating potential therapeutic intervention for the treatment of microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Molecular and Crystallographic Studies
The compound and its derivatives have been subject to molecular and crystallographic studies to understand their structure and reactivity. For instance, studies on the crystal structure of triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate have provided insights into its molecular geometry, confirming the negative charge localization at the barbituric-acid ring in its enolate form (Al-Sheikh et al., 2008).
Role in Ring Opening Reactions
The compound's behavior in ring opening reactions has been explored, revealing its potential in yielding a variety of molecular structures. For example, the treatment with cyclic secondary amines has led to cyclization and the formation of stable compounds, opening up possibilities for its use in the synthesis of novel structures (Šafár̆ et al., 2000).
Interactions with Nucleophilic Reagents
Reactions of the methoxybenzylidene derivatives of the compound with nucleophilic reagents have been performed to prepare and characterize compounds suitable as structural blocks for the synthesis of various structures (Tetere et al., 2011).
Propriétés
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-15(2)21-13(18)11(14(19)22-15)8-16-12(17)9-4-6-10(20-3)7-5-9/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAONMCBNOFXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC=C(C=C2)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)
![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)




![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)
![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)